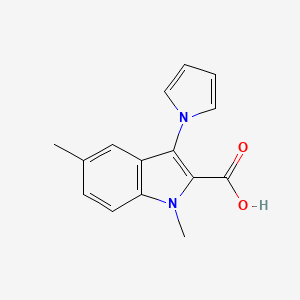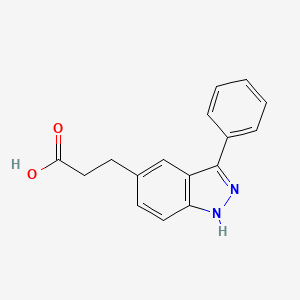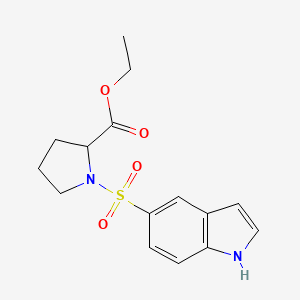![molecular formula C20H26N2O4 B7875931 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid](/img/structure/B7875931.png)
1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid is an intricate organic compound with notable applications in various fields. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid typically involves the reaction of 5-Methyl-2-(4-propoxyphenyl)-1,3-oxazole with piperidine-4-carboxylic acid. The precise reaction conditions, such as solvent choice and temperature control, play a crucial role in optimizing yield and purity.
Industrial Production Methods: : On an industrial scale, the production involves a multi-step process, often starting from easily available precursors. This may include steps like nitration, reduction, cyclization, and esterification, followed by purification through recrystallization or chromatography.
Types of Reactions
Oxidation: : Undergoes oxidation reactions in the presence of oxidizing agents like potassium permanganate.
Reduction: : Can be reduced using agents such as sodium borohydride.
Substitution: : Participates in nucleophilic substitution reactions given its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetone, dichloromethane, ethanol.
Major Products: : These reactions yield various derivatives, including alcohols from reduction and ketones from oxidation.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a starting material or intermediate in organic synthesis. It’s also a subject of interest in catalysis research. Biology and Medicine : Studied for its potential pharmacological properties, particularly in the development of new therapeutic agents. Industry : Used in the manufacture of polymers, agrochemicals, and advanced materials.
Wirkmechanismus
The compound operates through interactions with specific molecular targets, often involving binding to enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects that are leveraged in therapeutic or industrial applications.
Similar Compounds
1-{[5-Methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid
1-{[5-Methyl-2-(4-ethoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid
Comparison: : While these compounds share a common structural framework, the variations in the alkoxy group (propoxy, methoxy, ethoxy) lead to differences in their chemical reactivity and applications. The propoxy derivative often exhibits enhanced lipophilicity and thus different pharmacokinetics.
In essence, 1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid is a compound of significant interest, with diverse methods of preparation, wide-ranging applications, and intriguing chemical behavior. Its study continues to open new avenues in scientific research and industrial innovation.
Eigenschaften
IUPAC Name |
1-[[5-methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-12-25-17-6-4-15(5-7-17)19-21-18(14(2)26-19)13-22-10-8-16(9-11-22)20(23)24/h4-7,16H,3,8-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXSFLKRHDYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875849.png)
![1-{6-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridazin-3-YL}piperidine-4-carboxylic acid](/img/structure/B7875850.png)
![6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid](/img/structure/B7875857.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B7875863.png)
![n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B7875877.png)
![N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875886.png)
![N-cyclopentylspiro[4H-quinoxaline-3,1'-cyclohexane]-2-amine](/img/structure/B7875892.png)
![N-tert-butyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875908.png)
![N-(2-methoxyethyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875925.png)
![2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one](/img/structure/B7875942.png)
![[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea](/img/structure/B7875945.png)



